N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-16-10-9-13-5-1-2-6-14(13)15(16)11-21-22-20(24)19-12-25-17-7-3-4-8-18(17)26-19/h1-11,19,23H,12H2,(H,22,24)/b21-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWSORIDOINJND-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in an ethanol solution . The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon-nitrogen double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the carbon-nitrogen double bond with the nucleophile.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Coordination Chemistry: It acts as a ligand, forming stable complexes with transition metals, which are useful in catalysis and material science.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with biological targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein function . The molecular targets and pathways involved are still under investigation, but the compound’s ability to chelate metal ions plays a significant role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzodioxine moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar Schiff base hydrazones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
